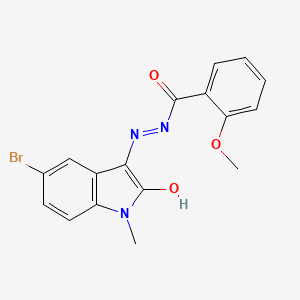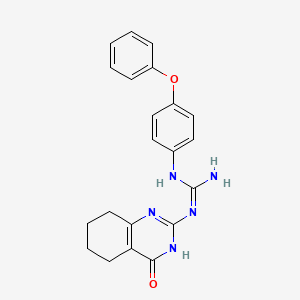![molecular formula C21H19N5O2 B6107139 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B6107139.png)
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Amination: The amino group at the 2nd position of the quinazoline ring can be introduced by reacting the ethoxylated quinazoline with ammonia or an amine under high temperature and pressure.
Formation of the Pyrimidine Ring: The pyrimidine ring can be formed by the reaction of the aminated quinazoline with appropriate aldehydes or ketones in the presence of a base such as sodium ethoxide.
Phenylation: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Thiolated or aminated quinazoline derivatives.
科学研究应用
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
作用机制
The mechanism of action of 2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves the inhibition of specific molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation and survival pathways. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth.
相似化合物的比较
Similar Compounds
- **2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-propyl-1H-pyrimidin-4-one .
- **2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(4-methylphenyl)methyl]pyrimidin-4(3H)-one .
Uniqueness
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds. For example, the presence of the phenyl group at the 6th position of the pyrimidine ring can enhance the compound’s ability to interact with hydrophobic pockets in protein targets, potentially leading to higher binding affinity and specificity.
属性
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-28-17-11-7-10-15-13(2)22-20(25-19(15)17)26-21-23-16(12-18(27)24-21)14-8-5-4-6-9-14/h4-12H,3H2,1-2H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZTMLZRNNUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6107076.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE](/img/structure/B6107091.png)
![1-Pyrrolidin-1-yl-3-[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]propan-1-one](/img/structure/B6107094.png)

![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6107127.png)
![[3-chloro-2-(dimethylamino)-6-methyl-2H-pyran-5-yl] acetate](/img/structure/B6107134.png)
![N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide](/img/structure/B6107135.png)

![7-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6107146.png)

